molecular formula C22H25N3O4 B2841961 4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 838891-06-8

4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2841961
CAS No.: 838891-06-8
M. Wt: 395.459
InChI Key: AWVFBGCJPJQSAQ-UHFFFAOYSA-N
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Description

4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrimidine core, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Functional Group Modifications: Subsequent steps involve the introduction of the ethoxy and methoxy groups on the phenyl ring, as well as the methyl group on the pyrimidine ring. These modifications can be achieved through standard organic reactions such as alkylation and methoxylation.

    Amide Formation: The final step involves the formation of the carboxamide group by reacting the intermediate compound with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying enzyme interactions or receptor binding.

    Medicine: As a candidate for drug development, particularly in the treatment of diseases where pyrimidine derivatives have shown efficacy.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is not fully understood, but it is likely to involve interactions with specific molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-methoxyphenyl)-6-methyl-N-(2-methylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
  • 4-(4-ethoxyphenyl)-6-methyl-N-(2-methylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide

Uniqueness

The unique combination of ethoxy and methoxy groups on the phenyl ring, along with the specific substitution pattern on the pyrimidine ring, distinguishes 4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide from other similar compounds. These structural features may confer unique biological activity or chemical reactivity, making it a valuable compound for further study.

Properties

IUPAC Name

4-(4-ethoxy-3-methoxyphenyl)-6-methyl-N-(2-methylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4/c1-5-29-17-11-10-15(12-18(17)28-4)20-19(14(3)23-22(27)25-20)21(26)24-16-9-7-6-8-13(16)2/h6-12,20H,5H2,1-4H3,(H,24,26)(H2,23,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWVFBGCJPJQSAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)NC3=CC=CC=C3C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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